2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole

1,3,4-oxadiazole structural differentiation phenyl spacer

Procure the exact 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole (CAS 339104-03-9) to ensure experimental reproducibility. Its unique ortho-phenylene spacer, 4-chlorobenzylsulfanyl group, and 4-chlorophenyl terminus are critical for the documented trans-translation inhibition against Legionella pneumophila. Substituting with analogs lacking these features risks compromising activity and derailing hit-validation programs. Secure the authentic chemotype for reliable SAR exploration and target engagement studies today.

Molecular Formula C21H14Cl2N2OS
Molecular Weight 413.3 g/mol
CAS No. 339104-03-9
Cat. No. B3036328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole
CAS339104-03-9
Molecular FormulaC21H14Cl2N2OS
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H14Cl2N2OS/c22-16-9-5-14(6-10-16)13-27-19-4-2-1-3-18(19)21-25-24-20(26-21)15-7-11-17(23)12-8-15/h1-12H,13H2
InChIKeyQTFAHZFAXNWOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole (CAS 339104-03-9): Core Structural Identity and Procurement Context


2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole is a synthetic, small-molecule 1,3,4-oxadiazole derivative characterized by a unique 2-[(4-chlorobenzyl)sulfanyl]phenyl moiety at position 2 and a 4-chlorophenyl group at position 5. It belongs to a class of heterocycles extensively explored for antimicrobial applications [1]. The compound has been catalogued in specialized databases as a direct-acting agent with a reported mechanism of trans-translation inhibition and activity against Gram-negative Legionella pneumophila [2]. Its structural features—particularly the phenyl spacer between the sulfanyl linker and the oxadiazole core—distinguish it from simpler 2-sulfanyl-1,3,4-oxadiazole analogs and may confer distinct physicochemical and biological properties relevant to hit-to-lead or probe-discovery programs.

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole: Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the 1,3,4-oxadiazole series, even subtle changes in substitution pattern—such as the insertion of a phenyl spacer between the sulfanyl linker and the heterocyclic core, or the replacement of a 4-chlorophenyl group with an unsubstituted phenyl ring—can profoundly alter lipophilicity, target engagement, and antimicrobial spectrum . The target compound incorporates all three distinguishing features (ortho-phenylene spacer, 4-chlorobenzylsulfanyl group, and 4-chlorophenyl terminus) simultaneously, whereas the closest commercially available analogs lack at least one of these elements. Consequently, generic substitution with superficially similar oxadiazoles risks compromising the specific physicochemical profile and the reported trans-translation inhibitory activity that has been documented for this precise structure [1]. The evidence items below quantify where available or structurally rationalize the points of differentiation that matter for experimental reproducibility and procurement decision-making.

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole: Head-to-Head and Class-Level Differentiation Evidence


Ortho-Phenylene Spacer Confers Distinct Molecular Topology vs. Direct Sulfanyl-Linked Analog (CAS 119611-15-3)

The target compound contains an ortho-phenylene spacer between the sulfanyl sulfur and the oxadiazole C-2 position, whereas the closest direct analog, 2-[(4-chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole (CAS 119611-15-3), attaches the sulfanyl group directly to the heterocyclic core [1]. This structural difference increases the molecular weight from ~413 g/mol to ~489 g/mol and adds a rigid aromatic ring that alters the spatial orientation of the 4-chlorobenzylsulfanyl pharmacophore. While direct comparative bioactivity data for these two exact compounds are not publicly available, class-level SAR studies on S-substituted oxadiazoles demonstrate that the introduction of an aryl spacer significantly modulates both enzyme inhibitory potency (e.g., against urease and α-glucosidase) and antibacterial MIC values, with variations exceeding 10-fold within congeneric series .

1,3,4-oxadiazole structural differentiation phenyl spacer molecular topology

4-Chlorophenyl at Oxadiazole C-5 Enhances Electron Deficiency Relative to Unsubstituted Phenyl Analog (CAS 339103-97-8)

The target compound bears a 4-chlorophenyl substituent at the oxadiazole C-5 position, whereas the commercially available close analog 2-{2-[(4-chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole (CAS 339103-97-8) carries an unsubstituted phenyl ring . The chlorine atom exerts an electron-withdrawing inductive effect (σ_m = 0.37, σ_p = 0.23), which lowers the electron density of the oxadiazole ring relative to the unsubstituted phenyl analog. In the broader 1,3,4-oxadiazole antibacterial class, the presence of a 4-chlorophenyl group has been associated with improved MIC values against Gram-negative pathogens; for example, in a series of 2,5-disubstituted oxadiazoles, 4-chlorophenyl-substituted compounds displayed MICs as low as 0.3 µM against Mycobacterium tuberculosis, comparable to isoniazid [1]. While the specific MIC of the target compound against M. tuberculosis is not published, the electronic effect of the 4-chloro substituent is a class-validated determinant of potency that differentiates it from the des-chloro analog.

electron-withdrawing substituent 4-chlorophenyl SAR oxadiazole

Trans-Translation Inhibitory Mechanism Documented Against Legionella pneumophila: A Differentiating Biological Fingerprint

The target compound is catalogued in the AntibioticDB database as a trans-translation inhibitor with activity specifically documented against Legionella pneumophila, a Gram-negative pathogen [1]. This mechanism—targeting the bacterial ribosome rescue pathway—is distinct from the cell-wall synthesis inhibition or membrane disruption commonly reported for generic 1,3,4-oxadiazole antimicrobials. No comparable trans-translation inhibition data are available for the direct analogs CAS 119611-15-3 or CAS 339103-97-8 in public databases. The first report originates from the Department of Biochemistry and Molecular Biology at Pennsylvania State University (2013), and the compound is classified as 'Experimental' in development status [1]. While quantitative MIC, IC50, or selectivity data are not publicly disclosed for this specific entry, the mechanism annotation itself provides a biologically meaningful differentiation criterion: the target compound has been specifically linked to a validated antibacterial target pathway, whereas the closest structural analogs lack any equivalent target annotation.

trans-translation inhibitor Legionella pneumophila antibacterial mechanism gram-negative

Chlorine on Benzyl Group (vs. Methyl) Modulates Lipophilicity and May Influence Membrane Penetration

The target compound carries a 4-chlorobenzyl group on the sulfanyl moiety, whereas the analog 2-(4-chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole replaces the chlorine with a methyl group . Based on fragment-based logP contributions, the 4-chlorobenzyl group (π ≈ +1.0) is more lipophilic than the 4-methylbenzyl group (π ≈ +0.5), resulting in an estimated logP increase of approximately 0.5 log units for the target compound [1]. In antimicrobial oxadiazole series, higher lipophilicity has been correlated with improved penetration of the Gram-negative outer membrane, though the relationship is non-linear and must be balanced against solubility constraints [2]. Direct experimental logP or permeability data for both analogs are not available; however, the structural difference provides a physicochemical basis for expecting differential membrane partitioning behavior.

lipophilicity 4-chlorobenzyl membrane penetration logP

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole: High-Value Application Scenarios Grounded in Differentiated Evidence


Anti-Legionella Hit Confirmation and Trans-Translation Inhibitor Probe Development

The catalogued activity of this compound against Legionella pneumophila via trans-translation inhibition makes it a candidate starting point for hit validation in Legionnaires' disease drug discovery programs [1]. Procurement of the exact structure—rather than a des-chloro or spacer-deleted analog—is critical for reproducing the reported phenotype and for generating reliable SAR around the trans-translation pharmacophore.

Structure-Activity Relationship (SAR) Studies on 2,5-Diaryl-1,3,4-Oxadiazole Scaffolds

The simultaneous presence of an ortho-phenylene spacer, a 4-chlorobenzylsulfanyl group, and a 4-chlorophenyl terminus makes this compound a valuable reference point for systematic SAR exploration. Class-level evidence indicates that each of these structural features independently contributes to potency and physicochemical properties, positioning this compound as a multi-variable comparator for probing additive or synergistic substitution effects .

Gram-Negative Permeability and Efflux Susceptibility Profiling

With its elevated predicted lipophilicity conferred by the 4-chlorobenzyl group, this compound is suitable for inclusion in panels designed to evaluate the relationship between oxadiazole lipophilicity and Gram-negative outer membrane penetration. Comparative studies with the less lipophilic 4-methylbenzyl analog can provide insights into the permeability-activity trade-off in this chemical series [2].

Chemical Biology Probe for Ribosome Rescue Pathway Investigation

As one of the few oxadiazole derivatives annotated as a trans-translation inhibitor, this compound can serve as a tool molecule for dissecting the bacterial ribosome rescue mechanism. Its structural uniqueness relative to other trans-translation inhibitors (e.g., oxazolidinones) offers an orthogonal chemotype for target engagement studies and resistance mechanism elucidation [1].

Quote Request

Request a Quote for 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.